molecular formula C17H17ClN2O2 B268203 N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

Numéro de catalogue B268203
Poids moléculaire: 316.8 g/mol
Clé InChI: QODSJHONPXWBOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is also used to treat other conditions such as ankylosing spondylitis, acute pain, and menstrual cramps.

Mécanisme D'action

Celecoxib selectively inhibits COX-2, which reduces the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing the production of prostaglandins, Celecoxib reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
Celecoxib has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Celecoxib has also been shown to have cardiovascular effects, including reducing the risk of heart attack and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows researchers to study the role of COX-2 in various biological processes. In addition, Celecoxib has been shown to have anti-tumor activity, which allows researchers to study the mechanisms of cancer cell proliferation and apoptosis. However, Celecoxib has several limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a consistent concentration in cell culture experiments. In addition, Celecoxib has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on Celecoxib. One area of research is the development of more selective COX-2 inhibitors. Celecoxib has been shown to have off-target effects, which can cause side effects and complicate the interpretation of experimental results. Developing more selective COX-2 inhibitors could reduce the risk of side effects and improve the accuracy of experimental results. Another area of research is the development of combination therapies for cancer. Celecoxib has been shown to have anti-tumor activity, but it is not effective as a standalone therapy. Developing combination therapies that include Celecoxib could improve the efficacy of cancer treatment. Finally, there is a need for more research on the cardiovascular effects of Celecoxib. Celecoxib has been shown to reduce the risk of heart attack and stroke, but the mechanisms of these effects are not well understood. Further research could improve our understanding of the cardiovascular effects of Celecoxib and lead to the development of new therapies for cardiovascular disease.
Conclusion
Celecoxib is a non-steroidal anti-inflammatory drug that is widely used to treat pain and inflammation. It selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity and cardiovascular effects. Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation and cancer. There are several future directions for research on Celecoxib, including the development of more selective COX-2 inhibitors, the development of combination therapies for cancer, and more research on the cardiovascular effects of Celecoxib.

Méthodes De Synthèse

Celecoxib is synthesized by reacting 4-bromo-2-chlorobenzoic acid with 4-(methylsulfonyl)phenylhydrazine to form 4-bromo-2-chloro-N-(4-methylsulfonylphenyl)benzohydrazide. The resulting compound is then reacted with acetic anhydride to form N-(4-methylsulfonylphenyl)-2-(4-bromo-2-chlorophenyl)acetamide. Finally, the acetyl group is replaced with an acetylamino group using acetic anhydride and ammonia to form Celecoxib.

Applications De Recherche Scientifique

Celecoxib is widely used in scientific research to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Celecoxib selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.

Propriétés

Nom du produit

N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide

Formule moléculaire

C17H17ClN2O2

Poids moléculaire

316.8 g/mol

Nom IUPAC

N-(3-acetamidophenyl)-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C17H17ClN2O2/c1-12(21)19-14-6-4-7-15(11-14)20-17(22)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

Clé InChI

QODSJHONPXWBOT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

SMILES canonique

CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.